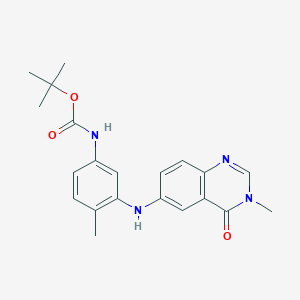
6-(5-(Boc-氨基)-2-甲基苯氨基)-3-甲基-4-氧代-3,4-二氢喹唑啉
描述
6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline, also known as Boc-protected quinazoline, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development.
科学研究应用
抗疟疾药物的代谢途径:
- Strother 等人 (1981) 的研究深入探讨了 8-氨基喹啉抗疟疾药物的代谢,强调了代谢途径的复杂性和潜在毒性代谢产物的形成。这项研究强调了抗疟疾化合物开发中治疗功效和潜在毒性之间的微妙平衡,可能为 6-(5-(Boc-氨基)-2-甲基苯氨基)-3-甲基-4-氧代-3,4-二氢喹唑啉 等类似化合物的研究和开发提供信息 (Strother、Fraser、Allahyari 和 Tilton,1981)。
食物来源的杂环胺在乳腺癌中的作用:
- Snyderwine (1994) 探讨了食物来源的杂环胺 (HA) 在乳腺癌中的作用,指出在熟肉中形成的某些 HA 可能在人类乳腺癌中充当病因剂。这可能对 6-(5-(Boc-氨基)-2-甲基苯氨基)-3-甲基-4-氧代-3,4-二氢喹唑啉 等化合物与其生物系统相互作用及其潜在诱变或致癌作用的研究产生影响 (Snyderwine,1994)。
伯氨喹和相关化合物的溶血作用:
- Beutler (1959) 综述了 8-氨基喹啉化合物,包括伯氨喹,对具有某些遗传缺陷的个体的溶血作用。该研究对化学结构和溶血活性之间关系的见解对于了解包括 6-(5-(Boc-氨基)-2-甲基苯氨基)-3-甲基-4-氧代-3,4-二氢喹唑啉 在内的结构相关化合物的安全性至关重要 (Beutler,1959)。
OLED 中基于 BODIPY 的材料:
- Squeo 和 Pasini (2020) 关于 OLED 中基于 BODIPY 的材料的研究展示了复杂有机化合物在电子和光电应用中的更广泛的用途。虽然与 6-(5-(Boc-氨基)-2-甲基苯氨基)-3-甲基-4-氧代-3,4-二氢喹唑啉 没有直接关系,但它展示了复杂有机分子在高科技应用中的潜力 (Squeo 和 Pasini,2020)。
作用机制
Target of Action
It’s known that boc-protected amines are commonly used in peptide synthesis . The Boc group is stable towards most nucleophiles and bases , suggesting that the compound might interact with proteins or enzymes in the body.
Mode of Action
The compound contains a Boc-protected amine group, which is a common feature in many bioactive molecules . The Boc group can be cleaved under anhydrous acidic conditions , which might occur in certain cellular environments. This could potentially lead to the release of the active molecule that interacts with its target.
Biochemical Pathways
Boc-protected amines are often used in the preparation of intramolecular linking agents , which suggests that the compound might be involved in the modification of proteins or other biomolecules.
Pharmacokinetics
For instance, the Boc group is known to be stable under various conditions , which could potentially enhance the compound’s stability and bioavailability.
Result of Action
Given that boc-protected amines are often used in peptide synthesis , the compound might play a role in the modification of proteins or other biomolecules, potentially altering their function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be cleaved under anhydrous acidic conditions , suggesting that the compound’s action might be influenced by the pH and hydration status of its environment. Furthermore, the compound’s action might also be influenced by the presence of certain enzymes or other biomolecules that can interact with the Boc group .
属性
IUPAC Name |
tert-butyl N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-6-7-15(24-20(27)28-21(2,3)4)11-18(13)23-14-8-9-17-16(10-14)19(26)25(5)12-22-17/h6-12,23H,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLQGIXUAAUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=CC3=C(C=C2)N=CN(C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


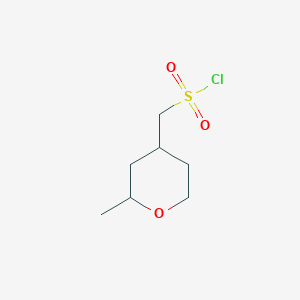
![(2Z)-3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(2-methoxyphenyl)acrylamide](/img/structure/B2429264.png)

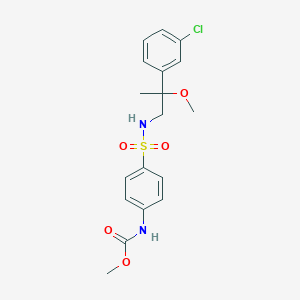
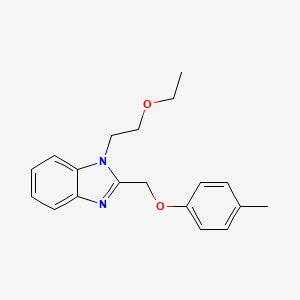
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2429271.png)
![N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2429272.png)

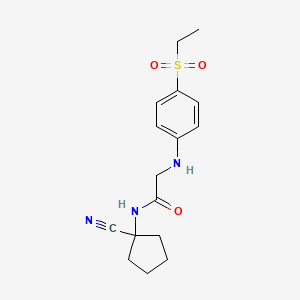
![(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2429275.png)
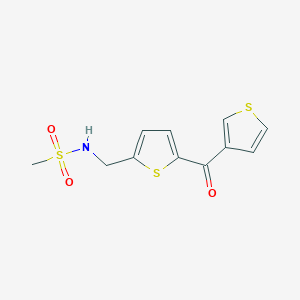
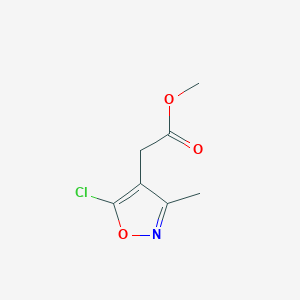
![8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2429284.png)
